乙酰异烟肼

描述

Acetylisoniazid is a metabolite of isoniazid, a drug commonly used in the treatment of tuberculosis. The pharmacokinetics of isoniazid and acetylisoniazid have been studied in both plasma and saliva, indicating that acetylisoniazid can be used for phenotyping individuals as slow or fast acetylators, which is important for drug dosing and efficacy . The determination of acetylator phenotype has been a focus of several studies, with methods developed to measure the ratio of acetylisoniazid to isoniazid in urine and serum after oral or intravenous doses of isoniazid .

Synthesis Analysis

The synthesis of acetylisoniazid is not directly discussed in the provided papers. However, it is understood that acetylisoniazid is formed in the body from isoniazid through the action of N-acetyltransferase enzymes, which are responsible for the acetylation process that determines the acetylator phenotype of an individual .

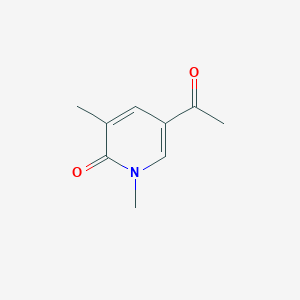

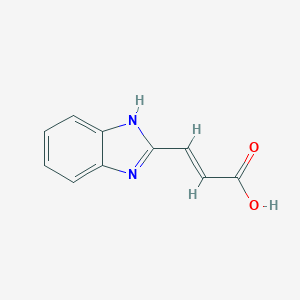

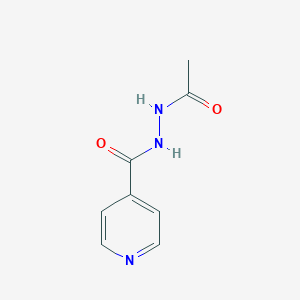

Molecular Structure Analysis

The molecular structure of acetylisoniazid is not explicitly analyzed in the provided papers. However, the structure is closely related to that of isoniazid, with the addition of an acetyl group, which is significant for its pharmacokinetic properties and the ability to determine acetylator phenotype .

Chemical Reactions Analysis

The chemical reactions involving acetylisoniazid primarily concern its formation from isoniazid and its subsequent detection in biological samples. Methods have been developed to estimate acetylisoniazid in urine and plasma, often involving extraction and chromatographic techniques. For instance, a modified method for the estimation of acetylisoniazid in urine has been described to improve recoveries and reduce interference from other compounds . High-performance liquid chromatography (HPLC) has been utilized for the microanalysis of isoniazid and acetylisoniazid in plasma, serum, and other biological samples .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetylisoniazid are inferred from the analytical methods used for its detection and quantification. The methods described in the papers suggest that acetylisoniazid is extractable from biological matrices and detectable using HPLC and other chromatographic techniques. The sensitivity, precision, and accuracy of these methods indicate that acetylisoniazid has distinct chemical properties that allow for its separation and measurement in the presence of other antituberculous drugs .

科学研究应用

1. 基因型对乙酰异烟肼代谢的影响

乙酰异烟肼 (AcINH) 是异烟肼的代谢产物,主要由基因多态性 N-乙酰转移酶 2 (NAT2) 酶处理。根据乙酰化速率,人群被分为慢速、中速和快速乙酰化者,由 NAT2 基因型决定。这些基因型显着影响异烟肼及其代谢产物乙酰异烟肼的血清浓度,从而影响结核病治疗中的治疗、药理和毒理反应 (Touré 等人,2016).

2. 药代动力学变异

血浆中乙酰异烟肼与异烟肼的比率用于表示多态性 NAT2 的活性,在人群中显示出明显的双峰分布,识别出慢速和快速乙酰化者的不同群体。这一发现对于理解与遗传多态性相关的药物乙酰化个体间变异至关重要,这对结核病治疗中的个性化医疗具有重要意义 (Aït Moussa 等人,2002).

3. 乙酰化表型和药物代谢

研究表明 NAT2 基因型与 AcINH 的血浆浓度之间存在很强的相关性,强调了在监测结核病治疗中进行基因分型的必要性。不同的 NAT2 等位基因定义了乙酰化基因型,影响异烟肼的代谢及其乙酰化速率 (AUGUSTYNOWICZ-KOPEĆ 等人,2007).

4. 年龄和基因型对 NAT2 的影响

对儿童对异烟肼反应的研究表明,年龄在 5.3 岁左右成熟之前非线性地改变 NAT2 基因型的贡献。这表明代谢 AcINH 的酶效率受到底物浓度、基因和年龄的限制,为儿科药物治疗提供了见解 (Rogers 等人,2016).

5. 对结核病治疗的影响

乙酰化分布(由一剂异烟肼后尿液中 AcINH 的百分比定义)影响结核病患者的早期临床反应。该研究确定了健康组和结核病组中三峰分布分布,慢速、中速和快速乙酰化者的百分比不同。这对治疗的有效性和副作用的发生(如周围神经病变)有影响 (Mf Mukanyangezi 等人,2015).

作用机制

Target of Action

Acetylisoniazid, also known as Acetyl isoniazid, primarily targets organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

Acetylisoniazid is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids , an essential component of the bacterial cell wall . At therapeutic levels, Acetylisoniazid is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .

Biochemical Pathways

The primary biochemical pathway affected by Acetylisoniazid is the mycolic acid biosynthesis pathway . Mycolic acids are indispensable components of mycobacterial cell walls. By inhibiting their synthesis, Acetylisoniazid disrupts the integrity of the bacterial cell wall, leading to the death of the bacteria .

Pharmacokinetics

Acetylisoniazid is metabolized by N-acetyl transferase to N-acetylisoniazid ; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .

Result of Action

The molecular and cellular effects of Acetylisoniazid’s action include the disruption of the bacterial cell wall, leading to the death of the bacteria . This results in the bactericidal or bacteriostatic effect of the drug, depending on the growth rate of the mycobacteria .

Action Environment

The action, efficacy, and stability of Acetylisoniazid can be influenced by various environmental factors. For instance, the NAT2 genotype plays a significant role in the transformation of isoniazid to Acetylisoniazid . Different NAT2 genotypes can affect the clearance and fraction of Acetylisoniazid formation . Therefore, the genetic makeup of the individual can significantly influence the drug’s action and efficacy .

未来方向

The method developed to determine the concentration of Isoniazid and its metabolites in human plasma has broad applications in clinical research, including Isoniazid one-point-based therapeutic drug monitoring, genotype–phenotype association studies of Isoniazid metabolic profile and Isoniazid-induced hepatotoxicity, and the initial dose prediction of Isoniazid using population pharmacokinetic modeling .

属性

IUPAC Name |

N'-acetylpyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBGNAKQQUWBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020013 | |

| Record name | 1-Acetyl-2-isonicotinoylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetylisoniazid | |

CAS RN |

1078-38-2 | |

| Record name | Acetylisoniazid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (N)1-Acetylisoniazid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-2-isonicotinoylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYLISONIAZID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J42942UVUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetylisoniazid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

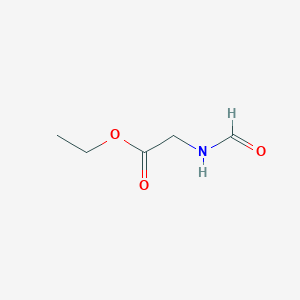

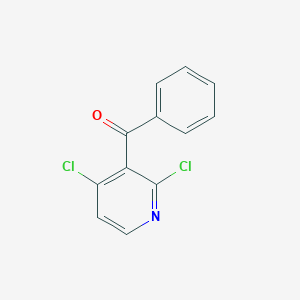

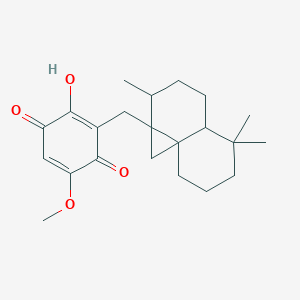

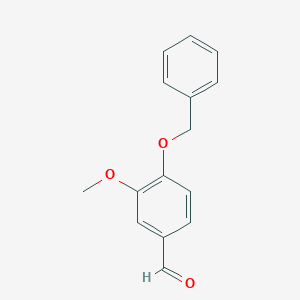

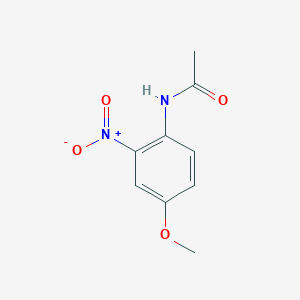

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

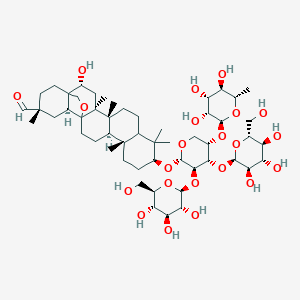

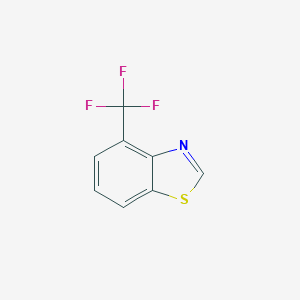

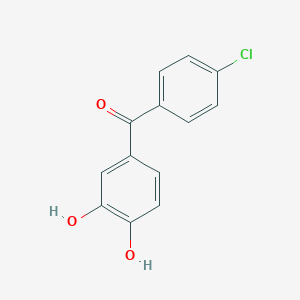

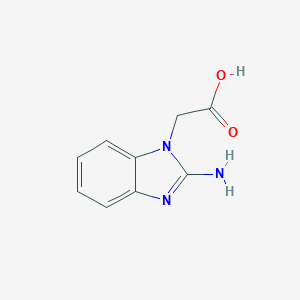

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。